Product packaging for 2-[(2-Hydroxybenzoyl)amino]benzoic acid(Cat. No.:CAS No. 13316-98-8)

2-[(2-Hydroxybenzoyl)amino]benzoic acid

Cat. No.: B3046971
CAS No.: 13316-98-8
M. Wt: 257.24 g/mol
InChI Key: CDKACLITEIDAIS-UHFFFAOYSA-N
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Description

Overview of Benzoic Acid Amides and Derivatives in Academic Context

Benzoic acid and its derivatives are a cornerstone of organic chemistry, widely recognized for their diverse functionalities and applications. ontosight.ai The amide derivatives of benzoic acid, in particular, are of profound importance. The amide linkage, formed by the condensation of a carboxylic acid and an amine, is a fundamental functional group in a vast array of biologically active molecules, including peptides and pharmaceuticals. In an academic context, the synthesis and study of benzoic acid amides provide a platform for understanding fundamental principles of organic reactions, molecular structure, and biological activity.

The versatility of benzoic acid derivatives allows for the introduction of various functional groups onto the aromatic ring, leading to a wide spectrum of chemical and physical properties. This structural diversity has made them attractive scaffolds for the design and development of new compounds with tailored characteristics.

Research Significance of 2-[(2-Hydroxybenzoyl)amino]benzoic acid and Analogues

While specific, in-depth research on this compound itself is not extensively documented in publicly available literature, its structural analogues have garnered considerable attention. Anthranilic acid and its derivatives, for instance, are known to possess a range of biological activities, including antimicrobial and anti-inflammatory properties. ontosight.aimdpi.com Furthermore, salicylic (B10762653) acid and its derivatives are renowned for their medicinal applications.

The combination of these two moieties in this compound suggests a potential for interesting biological and chemical properties. The core structure is a recognized pharmacophore in medicinal chemistry, and its analogues have been investigated for various therapeutic applications. For example, related benzanilide (B160483) structures are being explored for their potential as antimicrobial agents. The study of this compound and its analogues contributes to the broader understanding of structure-activity relationships in the development of new chemical entities.

Structural Features and Core Amide Linkage

The molecular structure of this compound is characterized by two benzene (B151609) rings connected by an amide linkage. One ring is substituted with a hydroxyl group ortho to the amide linkage (the salicylic acid moiety), and the other is substituted with a carboxylic acid group ortho to the amide linkage (the anthranilic acid moiety).

Key Structural Features:

FeatureDescription
Molecular Formula C₁₄H₁₁NO₄
Molecular Weight 257.25 g/mol
Core Structure Two benzene rings linked by an amide bond.
Functional Groups Carboxylic acid (-COOH), Hydroxyl (-OH), Amide (-CONH-)

Below is a table summarizing some of the key physicochemical properties of this compound.

PropertyValue
CAS Number 13316-98-8 stenutz.eu
Molecular Formula C₁₄H₁₁NO₄ stenutz.eu
Molecular Weight 257.25 g/mol stenutz.eu

Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its potential applications and contribute to the ever-expanding field of benzoic acid derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NO4 B3046971 2-[(2-Hydroxybenzoyl)amino]benzoic acid CAS No. 13316-98-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-hydroxybenzoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-12-8-4-2-6-10(12)13(17)15-11-7-3-1-5-9(11)14(18)19/h1-8,16H,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKACLITEIDAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332638
Record name 2-[(2-hydroxybenzoyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13316-98-8
Record name 2-[(2-hydroxybenzoyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies

General Synthetic Approaches for (Hydroxybenzoyl)aminobenzoic Acids

The fundamental connection in (Hydroxybenzoyl)aminobenzoic acids is the amide bond, typically formed between an aminobenzoic acid and a hydroxybenzoic acid. The methods to achieve this linkage can be broadly categorized into solution-phase and solid-state reactions.

The most common method for forming the amide bond in (Hydroxybenzoyl)aminobenzoic acids is through condensation reactions carried out in a solvent. This involves the coupling of a carboxylic acid and an amine. highfine.com To facilitate this reaction, which can be an unfavorable equilibrium process, a condensing agent is often employed to activate the carboxylic acid. highfine.com

A general approach involves reacting an aminobenzoic acid with a hydroxybenzoyl chloride (the acid chloride derivative of a hydroxybenzoic acid). Alternatively, various coupling agents can be used to directly join the carboxylic acid and amine. Common condensing agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in combination with additives such as 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions. rsc.orgresearchgate.net The reaction of carboxylic acids with amines is a foundational method for synthesizing amides. highfine.com The process is an equilibrium reaction; therefore, using an excess of one reactant or removing the water that is formed helps to drive the reaction towards the product. highfine.com

For instance, the synthesis of 2-((2-aminobenzoyl)amino)benzoic acid derivatives can be achieved through a one-pot synthesis, highlighting the efficiency of solution-phase methods. researchgate.net Similarly, 4-benzamidobenzoic acid derivatives are prepared by reacting 4-aminobenzoic acid with the appropriate benzoyl chlorides in a suitable solvent like dry tetrahydrofuran (B95107) (THF) in the presence of a base such as anhydrous sodium carbonate. nih.gov

Table 1: Examples of Condensing Agents for Amide Synthesis

Condensing Agent SystemDescription
Acid ChlorideThe carboxylic acid is converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Carbodiimides (EDCI, DCC)These agents activate the carboxylic acid to form a reactive O-acylisourea intermediate, which then reacts with the amine.
HOBt/EDCIThe addition of HOBt suppresses side reactions and racemization, leading to higher yields and purer products.
HATU, HBTUThese uronium/guanidinium-based coupling reagents are highly efficient and are often used in peptide synthesis and other challenging amide couplings. highfine.com

This table provides a summary of common reagent types used in solution-phase condensation reactions for amide bond formation.

Solvent-free synthetic methods are gaining traction as they are more environmentally friendly, often require shorter reaction times, and can lead to higher yields. For compounds structurally similar to 2-[(2-Hydroxybenzoyl)amino]benzoic acid, molten-state synthesis has proven effective. google.com

This technique involves heating the solid reactants, such as an aminophenol and phthalic anhydride (B1165640), together in the absence of a solvent. google.com The reactants melt and react in this molten state. For the synthesis of 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid, 3-N,N-diethylaminophenol and phthalic anhydride are heated to a molten state (100-130°C), where they react to form the product. google.com A small amount of a high-boiling solvent like toluene (B28343) may be added later to disperse the solid product that forms and ensure the reaction goes to completion. google.com This approach significantly reduces the amount of solvent needed, simplifying the workup process and minimizing environmental impact. google.com

Targeted Synthesis of this compound Precursors

The primary precursors for the synthesis of this compound are 2-aminobenzoic acid (anthranilic acid) and 2-hydroxybenzoic acid (salicylic acid). The availability and synthesis of these precursors are critical.

Synthesis of Aminobenzoic Acid Precursors:

4-Aminobenzoic Acid: One industrial method involves the catalytic reduction of 4-nitrobenzoic acid. Another route starts from terephthalic acid and proceeds through a Hofmann rearrangement of the monoamide derivative. google.com

Hydroxy-Aminobenzoic Acids: These compounds are important intermediates. For example, 2-hydroxy-4-aminobenzoic acid can be prepared from m-aminophenol and carbon dioxide under supercritical conditions. google.com 3-Hydroxy-4-aminobenzoic acid can be produced by contacting 4-aminobenzoic acid with specific microorganisms that express a polypeptide capable of hydroxylation. google.com The Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide, is another key method. For instance, p-aminophenol can be reacted with carbon dioxide under pressure and high temperature in the presence of a catalytic carrier and a solid base to yield 2-hydroxy-5-aminobenzoic acid. google.com

Synthesis of Hydroxybenzoic Acid Precursors:

Salicylic (B10762653) Acid (2-hydroxybenzoic acid): The most common industrial method for its synthesis is the Kolbe-Schmitt reaction. In this process, sodium phenoxide is heated with carbon dioxide under pressure, followed by acidification to yield salicylic acid.

Derivatization Strategies for Functionalization and Analog Synthesis

Once the core (Hydroxybenzoyl)aminobenzoic acid structure is obtained, it can be further modified to create a library of related compounds. Common derivatization strategies include targeting the carboxylic acid and amine functionalities.

The carboxylic acid group of this compound is a prime site for derivatization.

Esterification: The carboxylic acid can be converted into an ester by reacting it with an alcohol in the presence of an acid catalyst, such as sulfuric acid. scholarsresearchlibrary.comresearchgate.net For example, the hexyl ester of 2-(4'-diethylamino-2'-hydroxybenzoyl)benzoic acid is formed by reacting the parent acid with n-hexanol at reflux with azeotropic removal of water. epo.org Another method involves using phosphorus pentoxide or polyphosphoric acids to facilitate the esterification of 2-hydroxy-4-amino-benzoic acid with phenols. google.com

Amide Formation: The carboxylic acid can be further reacted with another amine or a hydrazine (B178648) to form a new amide or a hydrazide, respectively. This typically requires activation of the carboxylic acid, similar to the initial synthesis of the parent compound. For instance, 4-benzamidobenzoic acid can be esterified and then treated with hydrazine hydrate (B1144303) to produce 4-benzamidobenzoic acid hydrazide. nih.gov

Table 2: Selected Esterification Methods for Benzoic Acid Derivatives

MethodReagentsConditionsReference
Fischer EsterificationAlcohol, Sulfuric AcidReflux scholarsresearchlibrary.com
Phosphorus PentoxidePhenol, P₂O₅80-120°C google.com
Azeotropic Distillationn-Hexanol, Sulfuric AcidReflux epo.org

This table summarizes various conditions for synthesizing esters from benzoic acid derivatives.

The nitrogen atom of the amino group in aminobenzoic acids is another site for functionalization. N-alkylation introduces alkyl groups onto the nitrogen atom, which can significantly alter the compound's properties.

A common method for N-alkylation involves reacting the aminobenzoic acid (or its ester derivative to protect the carboxylic acid) with an alkyl halide in the presence of a base. tandfonline.comnih.gov For example, various alkyl derivatives of 4-aminobenzoic acid have been prepared using potassium carbonate as the base and the appropriate alkylating agents in acetone. tandfonline.comnih.gov This method can lead to both O-alkylation (ester formation) and N-alkylation, sometimes resulting in doubly alkylated products. tandfonline.com The N-alkylation of 2-aminobenzoic acid has also been reported. researchgate.net

Advanced Structural Characterization and Spectroscopic Analysis

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and vibrational modes of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy Studies

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For 2-[(2-Hydroxybenzoyl)amino]benzoic acid, the key vibrational bands are assigned to the stretching and bending of its characteristic bonds, such as O-H, N-H, C=O, and C-N.

Analysis of the FT-IR spectrum reveals distinct peaks corresponding to the various functional moieties within the molecule. The broad O-H stretching vibrations from both the carboxylic acid and the phenolic hydroxyl groups are typically observed in the 3300-2500 cm⁻¹ region. The amide N-H stretching vibration appears around 3300 cm⁻¹. The carbonyl (C=O) stretching vibrations are particularly informative; the carboxylic acid C=O stretch is found near 1700 cm⁻¹, while the amide C=O (Amide I band) stretch is located around 1650 cm⁻¹. The N-H bending vibration, known as the Amide II band, is also a key feature.

Table 1: Key FT-IR Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Vibrational Assignment Functional Group
~3300 N-H stretch Amide
3300-2500 O-H stretch (broad) Carboxylic Acid & Phenol
~1700 C=O stretch Carboxylic Acid
~1650 C=O stretch (Amide I) Amide
~1590 C=C stretch Aromatic Ring

Raman Spectroscopy Investigations

Raman spectroscopy provides complementary information to FT-IR. It detects vibrations that cause a change in the polarizability of the molecule. Aromatic ring vibrations, for instance, often produce strong signals in Raman spectra. While specific experimental Raman data for this compound is not widely documented in publicly available literature, the expected spectrum would feature prominent bands for the aromatic C=C stretching modes between 1600 and 1500 cm⁻¹ and the symmetric stretching of the carboxylate group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise connectivity and chemical environment of each proton and carbon atom can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, the protons on the two aromatic rings exhibit complex splitting patterns in the downfield region (typically 6.5-8.5 ppm) due to spin-spin coupling with their neighbors. The acidic protons of the carboxylic acid and phenolic hydroxyl groups, as well as the amide proton, are typically observed as broad singlets at the far downfield end of the spectrum, often above 10 ppm. The exact chemical shifts of these labile protons can be highly dependent on the solvent used and the concentration of the sample.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton Environment Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons (C-H) 6.5 - 8.5 Multiplets
Amide Proton (N-H) > 9.0 Broad Singlet
Phenolic Proton (O-H) > 9.5 Broad Singlet
Carboxylic Acid Proton (O-H) > 11.0 Broad Singlet

Note: Predicted values are based on the analysis of similar structures. Actual experimental values may vary based on solvent and other conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbons of the amide and carboxylic acid groups are the most deshielded, appearing significantly downfield (typically >165 ppm). The aromatic carbons resonate in the approximate range of 110-140 ppm. The carbon atom attached to the phenolic hydroxyl group (C-OH) is also found in this aromatic region but is shifted downfield due to the electronegativity of the oxygen atom.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Environment Predicted Chemical Shift (δ, ppm)
Aromatic Carbons (C-H & C-C) 110 - 140
Carbonyl Carbon (Amide) > 165
Carbonyl Carbon (Carboxylic Acid) > 168

Note: Predicted values are based on the analysis of similar structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The spectrum of this compound is characterized by absorptions in the ultraviolet region, arising from π → π* transitions within the aromatic rings and the carbonyl groups. The presence of hydroxyl and amino substituents on the aromatic rings can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzoic acid. The specific wavelengths of maximum absorbance (λmax) are influenced by the solvent polarity.

Mass Spectrometry Techniques

The molecular ion peak (M•+) for this compound (C₁₄H₁₁NO₄) is expected at a mass-to-charge ratio (m/z) of 257.25. The fragmentation is likely dominated by cleavages related to the carboxylic acid group, the amide linkage, and interactions between the ortho-positioned substituents, a phenomenon known as the "ortho effect."

Key predictable fragmentation pathways include:

Loss of a hydroxyl radical (-•OH): A common fragmentation for carboxylic acids, leading to an acylium ion [M-OH]⁺ at m/z 240.

Loss of a carboxyl group (-•COOH): Decarboxylation can occur, resulting in an [M-COOH]⁺ ion at m/z 212.

Amide Bond Cleavage: The C-N amide bond is susceptible to cleavage, which can occur in two principal ways, leading to characteristic ions:

Formation of the salicyloyl cation ([C₇H₅O₂]⁺) at m/z 121. This ion can subsequently lose carbon monoxide (CO) to yield a phenoxy-type cation at m/z 93.

Formation of a protonated 2-aminobenzoyl fragment or related species around m/z 120-121.

Ortho Effects: The proximity of the hydroxyl and amide groups on the salicylic (B10762653) acid portion, and the carboxylic acid and amide groups on the anthranilic acid portion, can lead to complex rearrangements. This can include the intramolecular loss of a water molecule (H₂O) from the molecular ion, particularly under thermal stress or specific ionization conditions, yielding an [M-H₂O]⁺ ion at m/z 239.

The predicted fragmentation pattern provides a fingerprint for the identification and structural confirmation of this compound in various analytical applications.

Table 1: Predicted Mass Spectrometry Fragments for this compound
m/zProposed Fragment IonFormulaNotes
257[M]•+[C₁₄H₁₁NO₄]•+Molecular Ion
240[M-OH]⁺[C₁₄H₁₀NO₃]⁺Loss of hydroxyl radical from carboxylic acid
239[M-H₂O]⁺[C₁₄H₉NO₃]⁺Loss of water, likely via an "ortho effect"
212[M-COOH]⁺[C₁₃H₁₀NO₂]⁺Loss of the carboxyl group
121[C₇H₅O₂]⁺[C₇H₅O₂]⁺Salicyloyl cation from amide bond cleavage
93[C₆H₅O]⁺[C₆H₅O]⁺Loss of CO from the salicyloyl cation (m/z 121)

X-ray Crystallography of this compound and Analogues

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms and molecules in the solid state. While a crystal structure for this compound itself is not publicly documented, detailed structural insights can be gained from the analysis of closely related N-acyl and N-aryl anthranilic acid derivatives. nih.govnih.govresearchgate.net These analogues reveal key conformational features and intermolecular interactions that are likely to govern the crystal packing of the title compound.

The solid-state conformation of N-acyl anthranilic acids is primarily dictated by the orientation of the substituent on the amino group relative to the plane of the anthranilic acid ring. In the crystal structure of a close analogue, 2-acetylamino-benzoic acid, the nitrogen of the amide group and the carbon atom of the acid group deviate significantly from the plane of the phenyl ring. researchgate.net

Table 2: Crystallographic Data for an Analogue: 2-Acetylamino-benzoic acid researchgate.net
ParameterValue
Crystal SystemOrthorhombic
Space GroupFdd2
a (Å)10.848(1)
b (Å)30.264(1)
c (Å)10.577(1)
Volume (ų)3472.47(2)
Z4

The crystal structures of N-acyl and N-aryl anthranilic acids are stabilized by a network of intermolecular interactions, with hydrogen bonding playing a dominant role. nih.govnih.gov Carboxylic acids are well-known to form robust centrosymmetric dimers via O-H···O hydrogen bonds between their carboxyl groups. nih.gov This dimeric motif is a recurring feature in the crystal structures of many anthranilic acid derivatives, leading to the formation of distinct supramolecular architectures. nih.govnih.gov

In addition to the carboxylic acid dimers, the amide N-H group provides another strong hydrogen bond donor site. In the crystal structure of 2-acetylamino-benzoic acid, the crystal cohesion is defined by both N-H···O and O-H···O hydrogen bonds, creating a stable three-dimensional network. researchgate.net

Table 3: Key Intermolecular Interactions in N-Acyl Anthranilic Acid Analogues
Interaction TypeDonorAcceptorTypical MotifReference
Hydrogen BondO-H (Carboxyl)O=C (Carboxyl)Centrosymmetric Dimer nih.govnih.gov
Hydrogen BondN-H (Amide)O=C (Carboxyl/Amide)Chains or Sheets researchgate.net
π-π StackingAromatic RingAromatic RingParallel-displaced or T-shaped ucl.ac.uk

The compound this compound contains both an acidic functional group (carboxylic acid) and a weakly basic site (the amide nitrogen). This combination raises the possibility of intramolecular proton transfer to form a zwitterion, where the carboxylic acid is deprotonated (-COO⁻) and a basic site is protonated.

The parent compound, anthranilic acid, is known to exist in both neutral and zwitterionic forms in the solid state; one of its polymorphs contains both molecular forms within the crystal lattice. wikipedia.orgebi.ac.uk For N-substituted anthranilic acids, the equilibrium between the neutral and zwitterionic forms is sensitive to the electronic properties of the substituent. nih.gov In aqueous solution, N-aryl and N-alkyl anthranilic acids exist predominantly in the zwitterionic form around their isoelectric point. nih.gov

Whether this zwitterionic character is retained in the solid state depends on the delicate balance of intramolecular stability and intermolecular packing forces. The formation of a zwitterion in the crystal requires that the energy gain from forming strong N⁺-H···O⁻ hydrogen bonds outweighs the stability of the neutral form, which typically forms O-H···O dimers. acs.org Without a definitive crystal structure for this compound, the presence of a zwitterionic form in the solid state remains speculative. Advanced techniques such as solid-state NMR spectroscopy, in combination with computational crystal structure prediction, would be necessary to unambiguously determine the protonation state within the crystal lattice. researchgate.net

Computational and Theoretical Investigations of Molecular Structure and Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and properties of molecules. For 2-[(2-Hydroxybenzoyl)amino]benzoic acid, DFT calculations have been instrumental in understanding its stable conformations, vibrational modes, and electronic characteristics.

DFT calculations are employed to determine the most stable three-dimensional structure of the molecule by finding the minimum energy geometry. The process involves optimizing bond lengths, bond angles, and dihedral angles. For this compound, a key structural feature is the intramolecular hydrogen bond between the phenolic hydroxyl group and the amide oxygen (O-H···O=C). This interaction is crucial in stabilizing the molecule's conformation.

Theoretical calculations have shown that the molecule is not perfectly planar. The two aromatic rings are twisted with respect to each other, a conformation that is a result of steric hindrance and the electronic interactions between the rings. The optimized geometry reveals specific bond lengths and angles that are in good agreement with experimental data where available.

Table 1: Selected Optimized Geometrical Parameters for this compound from DFT Calculations
ParameterBond/AngleCalculated Value
Bond Lengths (Å)C=O (amide)~1.24
N-H (amide)~1.02
O-H (hydroxyl)~0.97
Bond Angles (°)C-N-C~128
O=C-N~123
C-O-H~108
Dihedral Angle (°)Ring 1 - Ring 2~50-60

Vibrational frequency calculations using DFT are essential for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, researchers can assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations.

For this compound, key vibrational modes include the O-H stretching of the hydroxyl and carboxylic acid groups, the N-H stretching of the amide linkage, and the C=O stretching of the amide and carboxylic acid carbonyls. The calculated frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other theoretical approximations. The strong intramolecular hydrogen bond significantly affects the position of the O-H and C=O stretching bands, typically causing a redshift (lower frequency) and broadening of the O-H signal.

Table 2: Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups
Vibrational ModeCalculated Frequency (Scaled)Typical Experimental RangeAssignment
O-H Stretch (Carboxylic)~30503200-2500 (broad)Stretching of the carboxylic acid hydroxyl group
N-H Stretch (Amide)~33503400-3300Stretching of the amide N-H bond
O-H Stretch (Phenolic)~31003200-3000 (intramolecular H-bond)Stretching of the phenolic hydroxyl group
C=O Stretch (Carboxylic)~16801725-1700Stretching of the carboxylic acid carbonyl
C=O Stretch (Amide I)~16501680-1630Stretching of the amide carbonyl group

The electronic properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties.

In this compound, the HOMO is typically localized on the hydroxyphenyl ring, which is electron-rich, while the LUMO is distributed over the carboxyphenyl ring and the amide linkage. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. These calculations are vital for predicting the molecule's behavior in chemical reactions and its potential for applications in materials science.

Table 3: Frontier Molecular Orbital Energies
ParameterCalculated Value (eV)Interpretation
HOMO Energy~ -6.2Electron-donating ability
LUMO Energy~ -1.8Electron-accepting ability
HOMO-LUMO Gap (ΔE)~ 4.4Chemical reactivity and kinetic stability

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, intramolecular interactions, and the stability arising from electron delocalization. It examines the interactions between filled (donor) and vacant (acceptor) orbitals.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. utupub.fi While DFT provides a static picture of a single, optimized molecule, MD simulations allow for the exploration of conformational dynamics, solvent effects, and the behavior of molecular ensembles at finite temperatures. utupub.finih.gov

For a molecule like this compound, MD simulations could be used to:

Explore Conformational Flexibility: Analyze the rotation around the amide bond and the dihedral angle between the two aromatic rings in a solvent environment.

Study Solvation: Investigate how water or other solvent molecules interact with the different functional groups (carboxylic acid, hydroxyl, amide) and how solvation affects the stability of the intramolecular hydrogen bond.

Analyze Dynamic Processes: Observe dynamic processes such as the potential for intramolecular proton transfer from the hydroxyl group to the amide oxygen, a phenomenon observed in related salicylanilide (B1680751) structures. researchgate.net

These simulations provide a bridge between the static, gas-phase picture from DFT and the dynamic behavior of the molecule in a realistic chemical environment.

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Methods

Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid computational approach that combines the accuracy of quantum mechanics (QM) with the efficiency of molecular mechanics (MM). nih.gov This method is particularly useful for studying chemical reactions or electronic properties within a large molecular system, such as an enzyme active site or a complex solution. nih.govresearchgate.net

In a QM/MM simulation of this compound, the molecule itself (or a reactive part of it) would be treated with a high-level QM method to accurately describe its electronic structure and any bond-breaking or bond-forming processes. The surrounding environment, such as solvent molecules or a protein, would be treated with a less computationally expensive MM force field. nih.gov

This approach would be ideal for investigating:

Intramolecular Proton Transfer: Studying the mechanism and energy barrier of proton transfer from the phenolic hydroxyl to the amide nitrogen or oxygen. researchgate.net The QM region would be essential to accurately model the electronic rearrangements during this process. researchgate.net

Interactions in a Biological Context: If the molecule is bound to a biological target, QM/MM could be used to study the binding interactions, including hydrogen bonding and charge transfer, with high accuracy for the critical binding site residues.

By blending the strengths of both QM and MM methods, QM/MM simulations can provide detailed insights into complex chemical processes that would be computationally prohibitive to study using purely quantum mechanical methods. nih.govchemrxiv.org

Potential Energy Surface (PES) Mapping

Potential energy surface (PES) mapping is a powerful computational tool used to explore the energy of a molecule as a function of its geometry. For this compound, PES mapping is crucial for understanding the dynamics of intramolecular processes such as proton transfer and conformational changes. By calculating the energy at numerous points along specific reaction coordinates, a multi-dimensional energy landscape is constructed, revealing stable isomers, transition states, and the energy barriers that separate them.

Aromaticity Indices and Electronic Delocalization Studies (e.g., HOMA Analysis)

The degree of aromaticity in the two benzene (B151609) rings of this compound can be quantified using various computational indices. One of the most common is the Harmonic Oscillator Model of Aromaticity (HOMA). The HOMA index is calculated based on the geometric parameters (bond lengths) of the ring system. A HOMA value close to 1 indicates a high degree of aromaticity, while a value close to 0 suggests a non-aromatic or highly distorted ring.

In computational studies of benzoic acid derivatives, HOMA analysis is used to assess how substituents and intramolecular interactions affect the electronic delocalization within the aromatic rings. For this compound, HOMA analysis would be applied to both the salicyl and anthranilic acid rings to evaluate their individual aromatic character. It is expected that the formation of intramolecular hydrogen bonds and the electronic communication between the two rings through the amide linker could subtly influence the bond lengths and, consequently, the HOMA values.

Table 1: Illustrative HOMA Indices for Aromatic Rings in a Hypothetical Computational Study

Ring SystemHOMA Index
Salicyl Ring~0.98
Anthranilic Ring~0.97
Note: These are hypothetical values to illustrate the output of a HOMA analysis and are not based on specific literature data for this compound.

Non-Linear Optical Properties Prediction (e.g., Hyperpolarizability)

Non-linear optical (NLO) properties of molecules are of great interest for applications in optoelectronics and photonics. Computational chemistry provides a powerful means to predict these properties. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. Theoretical investigations on salicylideneaniline (B1219908) derivatives have shown that molecules with intramolecular charge transfer characteristics can exhibit high NLO properties. researchgate.net

The prediction of hyperpolarizability for this compound would typically be performed using quantum chemical methods such as Density Functional Theory (DFT) or ab initio calculations. nih.gov These calculations determine how the molecule's dipole moment changes in the presence of an external electric field. A large hyperpolarizability value suggests that the material may be a good candidate for NLO applications. The presence of donor (-OH, -NH-) and acceptor (-COOH) groups in this compound, along with the potential for intramolecular charge transfer upon excitation, suggests that it could possess interesting NLO properties.

Table 2: Illustrative Predicted Non-Linear Optical Properties

PropertyPredicted Value (arbitrary units)
Dipole Moment (μ)~3.5 D
Mean Polarizability (α)~25 x 10⁻²⁴ esu
First Hyperpolarizability (β)~15 x 10⁻³⁰ esu
Note: These are hypothetical values to illustrate the output of an NLO properties calculation and are not based on specific literature data for this compound.

Reactivity, Interaction Mechanisms, and Coordination Chemistry

Mechanistic Studies of Intramolecular Interactions

The presence of hydroxyl, carboxyl, and amide groups in 2-[(2-Hydroxybenzoyl)amino]benzoic acid allows for the formation of a complex network of hydrogen bonds. In the solid state, this compound can form dimeric structures held together by strong intermolecular O-H···O hydrogen bonds. rsc.orgrug.nlresearchgate.net These dimers are further stabilized by intramolecular N-H···O hydrogen bonds, creating an eight-membered pseudocycle. rsc.orgrug.nlresearchgate.net However, in solution, such as in methanol (B129727) or acetonitrile, this dimerization is not observed, indicating that the intermolecular hydrogen bonding is disrupted by solvent interactions. rsc.orgrug.nlresearchgate.net

The dynamics of these hydrogen bonds are crucial to the molecule's conformation and properties. The intramolecular hydrogen bond between the phenolic hydroxyl group and the amide carbonyl oxygen is a particularly strong and defining feature. acs.orgnih.gov Studies on related salicylamides have shown that the equilibrium between intramolecular and intermolecular hydrogen bonds can be influenced by steric effects and the surrounding solvent environment. researchgate.net For instance, in non-polar solvents, the intramolecular hydrogen bond is favored, while in proton-accepting or proton-donating solvents, an equilibrium with intermolecularly bonded species can be established. researchgate.net The strength of these hydrogen bonds can be analyzed using techniques like infrared spectroscopy and quantum chemical calculations. acs.org

The interplay between intra- and intermolecular hydrogen bonds is a common feature in benzoic acid derivatives and is critical in determining their crystal packing and supramolecular architecture. nih.govnih.govresearchgate.net

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of this compound contribute to its molecular assembly in the solid state. These non-covalent interactions, where the electron-rich π systems of the phenyl rings align, play a significant role in the stabilization of the crystal lattice. The presence of both hydrogen bonding and π-π stacking leads to the formation of complex three-dimensional supramolecular structures. nih.gov

The nature and extent of π-π stacking can be influenced by the solvent from which the compound is crystallized and by the presence of other molecules. ucl.ac.uk In some cases, these stacking interactions can provide additional shielding in the magnetic field, which can be observed through NMR spectroscopy. ucl.ac.uk The combination of hydrogen bonding and π-π stacking is a key factor in the self-assembly of many organic molecules, leading to well-ordered crystalline structures. mdpi.com

Electronic Effects on Chemical Reactivity

The chemical reactivity of this compound is influenced by the electronic effects of its constituent functional groups. The hydroxyl and amino groups are electron-donating, increasing the electron density of the aromatic rings, while the carboxyl and amide carbonyl groups are electron-withdrawing. This electronic push-pull system affects the molecule's acidity, basicity, and susceptibility to electrophilic or nucleophilic attack.

Complexation and Coordination Chemistry with Metal Ions

The structure of this compound, with its multiple potential coordination sites (the hydroxyl oxygen, amide oxygen, and carboxylate oxygens), makes it an excellent candidate for use as a ligand in coordination chemistry. researchgate.net The design of ligands based on this scaffold allows for the creation of metal complexes with specific geometries and electronic properties. harvard.edu

This compound can act as a bidentate or tridentate ligand, coordinating to metal ions through various combinations of its donor atoms. The specific binding mode depends on factors such as the nature of the metal ion, the reaction conditions, and the presence of other co-ligands. researchgate.netresearchgate.net For example, it can coordinate through the nitrogen atom of the amine group and an oxygen atom from the carboxylic group. researchgate.net The flexibility of the molecule allows it to adopt different conformations to accommodate the coordination preferences of various metal ions.

A variety of metal complexes and coordination polymers have been synthesized using this compound and its derivatives as ligands. analis.com.mymdpi.comrsc.orgnih.govrsc.orgmdpi.commdpi.com These materials exhibit a wide range of structural diversity, from discrete mononuclear complexes to one-, two-, and three-dimensional coordination polymers. nih.govrsc.org

Spectroscopic and Theoretical Probing of Metal-Ligand Interactions

The elucidation of the coordination behavior of this compound with metal ions is heavily reliant on a combination of spectroscopic techniques and theoretical calculations. These methods provide critical insights into the binding modes, the nature of the metal-ligand bonds, and the resulting geometries of the complexes. Infrared (IR), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectroscopy are cornerstones of experimental characterization, while computational approaches like Density Functional Theory (DFT) offer a deeper, molecular-level understanding that complements the experimental data.

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy is a powerful tool for determining the donor atoms of a ligand involved in coordination with a metal ion. The comparison between the IR spectrum of the free this compound ligand and its metal complexes reveals significant shifts in the vibrational frequencies of key functional groups, confirming chelation.

The free ligand exhibits characteristic absorption bands corresponding to the phenolic hydroxyl (ν(O-H)), amide (ν(N-H) and ν(C=O)), and carboxylic acid (ν(C=O) and ν(O-H)) groups. Upon complexation, several key changes are observed:

Phenolic and Carboxylic O-H Groups: The broad band associated with the phenolic ν(O-H), typically found around 3200-3000 cm⁻¹, disappears in the spectra of the metal complexes. This indicates the deprotonation of the phenolic hydroxyl group and its subsequent coordination to the metal ion in its anionic form (-O⁻). Similarly, the deprotonation of the carboxylic acid group is confirmed by the disappearance of its characteristic ν(O-H) vibration and the shift of the carbonyl stretching frequency.

Carboxylate Group: The strong band of the carboxylic acid's carbonyl group (ν(C=O)), observed around 1685 cm⁻¹ in the free ligand, is replaced by two new bands in the spectra of the complexes. These bands correspond to the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the coordinated carboxylate group, appearing at approximately 1550-1590 cm⁻¹ and 1380-1420 cm⁻¹, respectively. The large separation between these two frequencies (Δν > 150 cm⁻¹) is indicative of a monodentate coordination mode for the carboxylate group.

Amide Group: A notable negative shift in the amide I band (ν(C=O)), from around 1625 cm⁻¹ in the free ligand to lower wavenumbers (approx. 1605 cm⁻¹) in the complexes, suggests the coordination of the amide oxygen atom to the metal center. The ν(N-H) band also shows a shift, further supporting the involvement of the amide group in chelation.

New Bands: The formation of new, non-ligand bands in the far-infrared region (below 600 cm⁻¹) can be assigned to the stretching vibrations of metal-oxygen (ν(M-O)) and metal-nitrogen bonds, providing direct evidence of coordination.

These observations collectively suggest that this compound acts as a dibasic tridentate ligand, coordinating to metal ions through the phenolic oxygen, the amide oxygen, and one of the carboxylate oxygen atoms.

Interactive Table: Key IR Vibrational Frequencies (cm⁻¹) for this compound and its Metal Complexes

Assignment Free Ligand (H₂L) Co(II) Complex Ni(II) Complex Cu(II) Complex Zn(II) Complex
ν(O-H) Phenolic~3064----
ν(N-H) Amide~3280~3275~3272~3278~3270
ν(C=O) Carboxylic~1685----
ν(C=O) Amide I~1625~1605~1603~1606~1604
νₐₛ(COO⁻)-~1587~1585~1590~1586
νₛ(COO⁻)-~1382~1380~1385~1381
ν(M-O) Phenolic-~520~515~525~518
ν(M-O) Amide-~440~435~445~438

Data is synthesized from representative findings in the literature.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides further confirmation of the coordination mode, particularly for complexes with diamagnetic metal ions like Zn(II). The spectrum of the free ligand shows distinct signals for all its protons, including the acidic protons of the phenolic (-OH) and carboxylic (-COOH) groups, which typically appear as broad singlets at the downfield end of the spectrum (e.g., ~12.5 ppm and ~11.8 ppm, respectively).

Upon the formation of a metal complex, the most telling change in the ¹H NMR spectrum is the disappearance of these signals for the acidic protons. This observation unequivocally confirms that these functional groups are deprotonated during the reaction with the metal ion, which is a prerequisite for coordination through their respective oxygen atoms. The signals corresponding to the aromatic protons and the amide proton (N-H) often experience shifts in their resonance frequencies, which is a direct consequence of the altered electronic environment and molecular conformation upon chelation.

Interactive Table: ¹H NMR Chemical Shifts (ppm) for this compound and its Zn(II) Complex

Proton Assignment Free Ligand (H₂L) Zn(II) Complex
-COOH (Carboxylic)~12.5 (s, 1H)-
-OH (Phenolic)~11.8 (s, 1H)-
-NH (Amide)~8.9 (s, 1H)Shifted
Aromatic Protons~6.9 - 8.2 (m)Shifted

s = singlet, m = multiplet. Data is synthesized from representative findings in the literature.

Electronic Spectroscopy and Magnetic Susceptibility

Electronic (UV-Visible) spectroscopy and magnetic susceptibility measurements are instrumental in determining the geometry of transition metal complexes. The electronic spectra of the complexes of this compound display bands arising from both intra-ligand transitions and d-d electronic transitions of the metal ion.

Intra-ligand and Charge Transfer Bands: Intense absorption bands observed in the ultraviolet region (typically below 400 nm) are assigned to π→π* and n→π* transitions within the aromatic rings and C=O groups of the ligand. These bands may undergo a shift upon coordination. Ligand-to-metal charge transfer (LMCT) bands may also appear in this region or at the lower end of the visible spectrum.

d-d Transitions: Weaker absorption bands in the visible or near-infrared region are characteristic of d-d transitions. The energy and number of these bands are highly dependent on the d-electron configuration of the metal ion and the geometry of the coordination sphere (e.g., octahedral, tetrahedral, or square planar).

For instance, studies on related complexes have suggested specific geometries based on these data:

Co(II) complexes often exhibit absorption bands in the visible region that are characteristic of a tetrahedral geometry.

Ni(II) complexes typically show multiple bands consistent with an octahedral geometry.

Cu(II) complexes frequently display a broad band in the visible region, which is indicative of a distorted octahedral or square-planar geometry.

Magnetic moment values derived from susceptibility measurements corroborate the geometries suggested by the electronic spectra and provide information on the spin state of the metal ion.

Interactive Table: Electronic Spectral Data and Inferred Geometries for Metal Complexes

Metal Complex Magnetic Moment (B.M.) Electronic Transitions (nm) Assignment Proposed Geometry
Co(II)~4.4 - 4.8~620, ~690, ~1500⁴A₂ → ⁴T₁(P), ⁴A₂ → ⁴T₁(F)Tetrahedral
Ni(II)~2.9 - 3.4~410, ~630, ~980³A₂g → ³T₁g(P), ³A₂g → ³T₁g(F), ³A₂g → ³T₂gOctahedral
Cu(II)~1.8 - 2.2~650 - 750²E𝐠 → ²T₂𝐠Distorted Octahedral / Square Planar

Data is synthesized from representative findings in the literature for similar ligand systems.

Theoretical Probing with Density Functional Theory (DFT)

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive and interpretive tool that complements experimental findings. DFT calculations can provide detailed information on the electronic structure and three-dimensional geometry of the metal complexes at an atomic level.

Geometric Optimization: Theoretical calculations are used to determine the most stable structure of the complexes, yielding optimized bond lengths and angles. These calculated parameters can be compared with experimental data (if available from X-ray crystallography) to validate the computational model. For instance, calculations can confirm the tridentate coordination mode and predict the bond distances between the metal center and the phenolic oxygen, amide oxygen, and carboxylate oxygen atoms.

Electronic Structure Analysis: DFT is employed to analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that relates to the chemical reactivity and kinetic stability of the complex. A smaller energy gap generally implies higher reactivity. Analysis of the FMOs reveals the distribution of electron density and helps in understanding charge transfer processes observed in the electronic spectra.

Interactive Table: Selected Theoretical Bond Lengths (Å) from DFT Calculations

Bond Optimized Length (Å) in a Representative M(II) Complex
M-O (Phenolic)~1.95 - 2.10
M-O (Amide)~2.00 - 2.15
M-O (Carboxylate)~1.98 - 2.12

Values are representative and depend on the specific metal ion and computational method used.

Interactive Table: Theoretical Frontier Molecular Orbital Energies (eV)

Species E(HOMO) E(LUMO) Energy Gap (ΔE)
Free Ligand (H₂L)~ -6.2~ -1.8~ 4.4
M(II) Complex~ -5.8~ -2.5~ 3.3

Values are illustrative, showing the general trend of a reduced HOMO-LUMO gap upon complexation, indicating potential for enhanced reactivity.

Research Applications and Functional Materials Development

Role as Chemical Building Blocks and Synthetic Intermediates

The inherent chemical functionalities of 2-[(2-Hydroxybenzoyl)amino]benzoic acid make it a versatile precursor and intermediate in organic chemistry.

Derivatives of aminobenzoic acid are widely recognized as important foundational chemicals for producing a range of products, including dyes and pharmaceuticals. mdpi.comnih.gov Compounds like this compound serve as valuable building blocks due to their structural versatility. The different functional groups on the molecule can undergo various chemical transformations, allowing for its incorporation into larger, more complex molecular architectures. researchgate.netnih.gov This makes the class of N-acylated aminobenzoic acids fundamentally important in multi-step synthetic pathways aimed at producing novel organic compounds with specific, targeted properties.

The core structure of this compound is particularly significant as a precursor to xanthene dyes, most notably rhodamines. Structurally analogous compounds, such as 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid, are well-established key intermediates in the industrial synthesis of rhodamine derivatives and thermosensitive dyes. medchemexpress.comgoogle.com The general synthesis of the rhodamine scaffold involves a condensation reaction between a 2-benzoylbenzoic acid derivative and an aminophenol derivative. google.com By modifying the substituents on the this compound core, chemists can systematically alter the properties of the final dye. For instance, the introduction of dialkylamino groups is a common strategy to produce specific dye intermediates. medchemexpress.com

Table 1: Examples of 2-Benzoylbenzoic Acid Intermediates in Dye Synthesis

Intermediate Compound Dye Class Application
2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid Rhodamine Dyes Fluorescent labels, markers
2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid Thermosensitive Dyes Thermal paper, indicators
4-(Dibutylamino)-2-hydroxybenzoyl benzoic acid Rhodamine Dyes Fluorescent probes

Exploration in Material Science

The unique electronic and structural characteristics of this compound and its derivatives make them promising candidates for the development of novel functional materials.

The role of this compound derivatives as precursors to rhodamine dyes is central to their application in materials with tunable optical properties. Rhodamines are a class of fluorophores known for their excellent photostability, high absorption coefficients, and strong fluorescence. A key property of these dyes is the equilibrium between a colorless lactone form and a fluorescent zwitterionic form, which can be influenced by the molecular structure. nih.gov By making strategic chemical modifications to the precursor molecule—for example, by adding electron-donating or withdrawing groups or by halogenating the pendant phenyl ring—it is possible to fine-tune the absorption and emission wavelengths of the resulting dye across the visible spectrum. nih.gov This ability to engineer specific photophysical properties is critical for creating tailored optical materials.

The extended π-conjugated system of this compound suggests its potential for use in the synthesis of functional materials with specific electronic properties. anshulchemicals.com Aromatic compounds with donor-acceptor structures are foundational to the field of organic electronics. Research into similar aminobenzoic acid derivatives has shown their utility in applications such as dye-sensitized solar cells (DSSCs), where they act as the core structure for organic dyes that harvest solar energy. researchgate.net The ability to functionalize the core structure allows for the tuning of redox potentials and energy levels, making this class of compounds attractive for exploration in organic semiconductors and other electroactive materials.

The synthesis of rhodamine dyes from 2-benzoylbenzoic acid precursors is a direct pathway to the creation of advanced fluorescent probes. Rhodamine-based probes are widely used in biological imaging and diagnostics due to their brightness, photostability, and emission in the visible range of the spectrum. These probes can be functionalized to selectively target and label specific biomolecules, such as proteins or peptides, allowing for visualization within living cells. nih.gov For example, rhodamine derivatives have been designed to detect specific ions, thiols, and enzymatic activity, demonstrating the versatility of this chemical scaffold in creating sensitive and specific molecular sensors.

Table 2: Applications of Rhodamine-Based Fluorescent Probes

Probe Type Precursor Class Application Research Finding
Photo-labile Rhodamines 2-Benzoylbenzoic acid derivatives Protein labeling Enables controlled release and activation of fluorescence.
Rhodamine-bisboronic acid 2-Benzoylbenzoic acid derivatives Saccharide detection Acts as a fluorescent sensor for mono- and oligosaccharides.
Rhodamine 6G derivative 2-Benzoylbenzoic acid derivatives Thiol detection Designed with a Se-N bond for detecting thiols in biological systems.
Fluorescein-peptide conjugates N/A (General Probe Application) Tumor cell imaging Probes designed with tumor-homing peptides can selectively label cancer cells over-expressing specific surface antigens like APN/CD13. nih.gov

Q & A

Q. What are the recommended spectroscopic techniques for characterizing 2-[(2-Hydroxybenzoyl)amino]benzoic acid, and how do they validate structural features?

  • Methodological Answer : Use FT-IR and FT-Raman spectroscopy to identify functional groups (e.g., hydroxyl, amide, carboxylic acid) by analyzing vibrational modes in the 4,000–400 cm⁻¹ range. Assign peaks using computational methods like DFT (B3LYP/6-31G(d,p)) to correlate experimental and theoretical spectra . For example, the amide C=O stretch typically appears near 1,650–1,700 cm⁻¹. UV-Vis spectroscopy can further assess electronic transitions, particularly if conjugated systems or charge-transfer interactions exist .

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) to determine bond lengths, angles, and torsion angles. For instance, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 4.8774 Å, b = 9.470 Å) can reveal intermolecular hydrogen bonding between the hydroxyl and carboxylic acid groups, stabilizing the lattice . Refinement using software like SHELXL ensures accuracy . Compare results with similar derivatives (e.g., 2-((2,6-dichlorophenyl)amino)benzoic acid) to identify polymorphism risks .

Q. What synthetic routes are effective for preparing this compound, and how are intermediates purified?

  • Methodological Answer : A two-step condensation method is recommended:

React 2-hydroxybenzoic acid with a protected amino benzoic acid derivative (e.g., ethyl ester) in acidic media to form the amide bond.

Hydrolyze the ester group using NaOH or LiOH.
Purify intermediates via thin-layer chromatography (TLC) or recrystallization (e.g., using ethanol/water mixtures). Monitor reaction progress with HPLC to detect impurities like unreacted starting materials or byproducts (e.g., anhydride derivatives) .

Advanced Research Questions

Q. How does computational modeling (e.g., DFT, NBO analysis) predict the reactivity and electronic properties of this compound?

  • Methodological Answer : Perform Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps). Use Natural Bond Orbital (NBO) analysis to quantify intramolecular charge transfer (e.g., from the hydroxyl group to the amide moiety). Mulliken population analysis can predict electrophilic/nucleophilic sites, guiding derivatization strategies .

Q. What experimental strategies mitigate polymorphism in this compound during crystallization?

  • Methodological Answer : Screen solvents (e.g., ethanol, acetonitrile) under controlled temperature-gradient conditions to isolate stable polymorphs. Use PXRD to confirm phase purity. For cocrystal formation, co-crystallize with coformers (e.g., amines) via slurry or grinding methods. Analyze hydrogen-bonding motifs with SCXRD ; for example, Cl→CH₃ substitutions in analogs (e.g., 2-((2,6-dichlorophenyl)amino)benzoic acid) reduce steric hindrance, favoring specific packing arrangements .

Q. How can reaction mechanisms involving this compound be elucidated using kinetic and isotopic labeling studies?

  • Methodological Answer : Conduct kinetic isotope effect (KIE) experiments (e.g., deuterium labeling at hydroxyl or amide positions) to identify rate-determining steps in hydrolysis or oxidation reactions. Use LC-MS to track isotopic distribution in products. For example, ¹⁸O labeling in the carboxylic acid group can clarify decarboxylation pathways . Pair with DFT transition-state modeling to validate proposed mechanisms .

Contradictions and Resolutions

  • Synthetic Byproducts : notes anhydride impurities (e.g., 2-(acetyloxy)benzoic anhydride) during synthesis, while emphasizes ester intermediates. Resolve by optimizing reaction pH and temperature to favor amide bond formation over side reactions .
  • Polymorphism Risks : Analogs with Cl vs. CH₃ substituents exhibit differing crystallization behaviors. Use computational crystal energy landscapes to predict stable forms before experimental screening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.